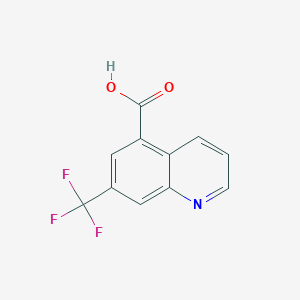

7-(Trifluoromethyl)quinoline-5-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

7-(Trifluoromethyl)quinoline-5-carboxylic acid is a chemical compound with the linear formula C11H6F3NO2 . It is used in various chemical reactions and has potential applications in pharmaceutical testing .

Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C11H6F3NO2 . The InChI key for this compound is VTOHLIUHSTYNCA-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

The molecular weight of this compound is 241.17 . It is recommended to be stored in a sealed container at room temperature .Scientific Research Applications

Anticancer Activity

Amino- and fluoro-substituted quinoline derivatives exhibit significant anticancer activity. For instance, derivatives synthesized through microwave irradiation demonstrated potent effects against various carcinoma cell lines, with some compounds showing higher potency than standard drugs like doxorubicin. These compounds induce apoptosis, a programmed cell death crucial for eliminating cancer cells, as evidenced by DNA fragmentation studies. Molecular docking studies further elucidated their mechanism of action, highlighting their potential as novel anticancer agents (Bhatt, Agrawal, & Patel, 2015).

Photophysical Properties

Quinoline derivatives inspired by excited-state intramolecular proton transfer (ESIPT) show unique photophysical behaviors. These compounds exhibit dual emissions and large Stokes shifts, properties beneficial for bioimaging applications. Their thermal stability and solvent polarity-dependent emission properties make them suitable for further exploration in photophysical studies (Padalkar & Sekar, 2014).

Antimicrobial Properties

Novel series of trifluoromethyl quinoline derivatives have been synthesized and demonstrated significant antimicrobial activity against various microorganisms. Some compounds exhibited potent activity against Mycobacterium smegmatis and Pseudomonas aeruginosa, making them potential candidates for developing new antituberculosis agents and broad-spectrum antibiotics (Garudachari et al., 2014).

Corrosion Inhibition

Quinoline and its derivatives serve as effective anticorrosive materials due to their high electron density and ability to form stable chelating complexes with surface metallic atoms. These compounds are particularly useful in protecting metals from corrosion, a crucial aspect in extending the lifespan of metal-based structures and components (Verma, Quraishi, & Ebenso, 2020).

Synthesis and Biological Evaluation

Research has focused on synthesizing novel quinoline derivatives with varying functional groups to explore their biological activities. For example, 7-imidazolyl-6-trifluoromethyl quinoxalinecarboxylic acids showed potent AMPA receptor antagonistic activity, indicating potential applications in neuroprotection and the treatment of neurological disorders (Takano et al., 2004).

Safety and Hazards

The safety data sheet for 7-(Trifluoromethyl)quinoline-5-carboxylic acid indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name |

7-(trifluoromethyl)quinoline-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6F3NO2/c12-11(13,14)6-4-8(10(16)17)7-2-1-3-15-9(7)5-6/h1-5H,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTOHLIUHSTYNCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2N=C1)C(F)(F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,6-Dichloro-N-[3-(5-methyltetrazol-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B2721313.png)

![2-(4-Bromophenyl)-4-({[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}thio)pyrazolo[1,5-a]pyrazine](/img/structure/B2721321.png)

![7-(2-methoxyphenyl)-1,3-dimethyl-5-((2-(pyrrolidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2721324.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2721331.png)

![6-chloro-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-tosylquinolin-4-amine](/img/structure/B2721334.png)

![8-Chloro-2,3,4,5-tetrahydropyrido[3,4-f][1,4]oxazepine;dihydrochloride](/img/structure/B2721336.png)